molecular formula C15H14N4O2S2 B11635145 9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11635145
M. Wt: 346.4 g/mol
InChI Key: AFKHBFFIVZJARR-YFHOEESVSA-N
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Description

9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

The synthesis of 9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the methylamino group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents like alkyl halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with biological macromolecules, potentially inhibiting their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing molecules. Compared to these compounds, 9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both the thiazolidinone and methylamino groups. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O2S2/c1-8-5-4-6-19-12(8)17-11(16-2)9(13(19)20)7-10-14(21)18(3)15(22)23-10/h4-7,16H,1-3H3/b10-7-

InChI Key

AFKHBFFIVZJARR-YFHOEESVSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NC

Origin of Product

United States

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